1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid
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Overview
Description
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Bromophenyl and Methylphenyl Groups: The bromophenyl and methylphenyl groups can be introduced through Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound can be explored for its potential therapeutic effects, such as targeting specific receptors or enzymes in the body.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors, enzymes, or proteins, leading to a range of biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)methyl]-3-phenyl-1H-indole-2-carboxylic acid
- 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid
- 1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid
Uniqueness
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-1H-indole-2-carboxylic acid is unique due to the presence of both bromophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the methyl group can affect the compound’s lipophilicity and binding affinity to targets.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)25(22(21)23(26)27)14-16-8-12-18(24)13-9-16/h2-13H,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPLYGMZVRGDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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